Cas no 1504425-39-1 (2-(Bromomethyl)-4-methylmorpholine)

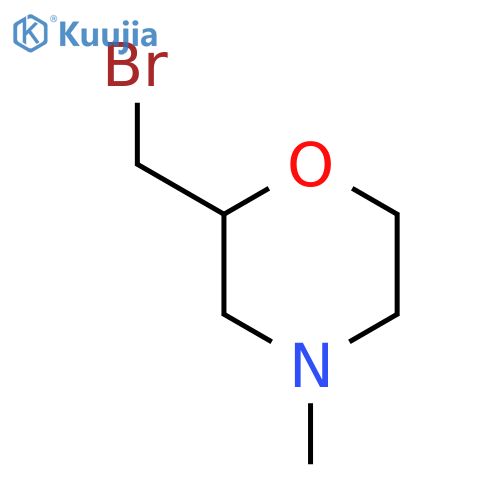

1504425-39-1 structure

商品名:2-(Bromomethyl)-4-methylmorpholine

2-(Bromomethyl)-4-methylmorpholine 化学的及び物理的性質

名前と識別子

-

- EN300-1270309

- 1504425-39-1

- 2-(bromomethyl)-4-methylmorpholine

- AKOS019784632

- SCHEMBL8160836

- 2-Bromomethyl-4-methyl-morpholine

- Morpholine, 2-(bromomethyl)-4-methyl-

- 2-(Bromomethyl)-4-methylmorpholine

-

- インチ: 1S/C6H12BrNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3

- InChIKey: LIUWLIFTXFJWQB-UHFFFAOYSA-N

- ほほえんだ: BrCC1CN(C)CCO1

計算された属性

- せいみつぶんしりょう: 193.01023g/mol

- どういたいしつりょう: 193.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.359±0.06 g/cm3(Predicted)

- ふってん: 211.5±20.0 °C(Predicted)

- 酸性度係数(pKa): 7.36±0.10(Predicted)

2-(Bromomethyl)-4-methylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1270309-1000mg |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 1000mg |

$1500.0 | 2023-10-02 | ||

| Enamine | EN300-1270309-50mg |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 50mg |

$1261.0 | 2023-10-02 | ||

| Enamine | EN300-1270309-0.25g |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 0.25g |

$1381.0 | 2023-06-08 | ||

| Enamine | EN300-1270309-0.5g |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 0.5g |

$1440.0 | 2023-06-08 | ||

| Enamine | EN300-1270309-100mg |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 100mg |

$1320.0 | 2023-10-02 | ||

| Enamine | EN300-1270309-1.0g |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 1g |

$1500.0 | 2023-06-08 | ||

| Enamine | EN300-1270309-0.05g |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 0.05g |

$1261.0 | 2023-06-08 | ||

| Enamine | EN300-1270309-5.0g |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 5g |

$4349.0 | 2023-06-08 | ||

| Enamine | EN300-1270309-250mg |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 250mg |

$1381.0 | 2023-10-02 | ||

| Enamine | EN300-1270309-500mg |

2-(bromomethyl)-4-methylmorpholine |

1504425-39-1 | 500mg |

$1440.0 | 2023-10-02 |

2-(Bromomethyl)-4-methylmorpholine 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

1504425-39-1 (2-(Bromomethyl)-4-methylmorpholine) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量